molecular formula C5H10O2 B570555 Pivalic-d3 Acid CAS No. 95926-88-8

Pivalic-d3 Acid

Cat. No.: B570555
CAS No.: 95926-88-8
M. Wt: 105.151
InChI Key: IUGYQRQAERSCNH-FIBGUPNXSA-N
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Description

Significance of Isotopic Labeling in Advanced Chemical Studies

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to track their journey through a chemical reaction or a biological system. wikipedia.orgmusechem.com These isotopes act as markers that can be detected using various analytical methods without significantly altering the chemical properties of the molecule. musechem.com The key principle is that isotopes of an element have the same number of protons and electrons, leading to identical chemical reactivity, but differ in the number of neutrons, resulting in a mass difference. metwarebio.com

This technique allows researchers to gain detailed information on reaction mechanisms, metabolic pathways, and molecular interactions. metwarebio.comprotheragen.ai Common stable isotopes used in these studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org The presence and position of these isotopic labels in reactants and products can be determined by techniques such as mass spectrometry (MS), which detects mass differences, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different gyromagnetic ratios. metwarebio.comwikipedia.org

Role of Deuterium in Elucidating Reaction Mechanisms

Deuterium, a stable isotope of hydrogen with a proton and a neutron in its nucleus, effectively doubles the mass of the hydrogen atom. wikipedia.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.org The C-D bond has a lower zero-point energy and requires more energy to be broken. fiveable.me

This difference in bond strength is the basis of the Kinetic Isotope Effect (KIE), a phenomenon where substituting an atom with its heavier isotope can alter the rate of a chemical reaction. wikipedia.orglibretexts.org If the breaking of a C-H bond is part of the rate-determining step of a reaction, replacing that hydrogen with deuterium will significantly slow down the reaction. libretexts.orgfiveable.me By comparing the reaction rates of a normal compound and its deuterated analog, chemists can determine whether a specific C-H bond is broken in the slowest step of a reaction, providing powerful evidence for a proposed mechanism. libretexts.orgfiveable.me This "deuterium isotope effect" is a critical tool for probing the transition states of chemical reactions. fiveable.me

Deuterated Analogs as Probes in Complex Chemical Systems

Deuterated analogs serve as valuable probes for tracking molecules in intricate environments. thalesnano.com Because their chemical behavior is nearly identical to their non-deuterated counterparts, they can be introduced into biological or chemical systems to trace the fate of specific molecules. pearson.comresearchgate.net This is particularly useful in pharmaceutical research to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comclearsynth.com

Furthermore, deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry. thalesnano.comresearchgate.net By adding a known quantity of a deuterated analog of the analyte to a sample, researchers can achieve more accurate and reliable quantification, as the labeled standard behaves almost identically to the target molecule during sample preparation and analysis but is easily distinguished by its higher mass. thalesnano.com

Properties

CAS No.

95926-88-8

Molecular Formula

C5H10O2

Molecular Weight

105.151

IUPAC Name

3,3,3-trideuterio-2,2-dimethylpropanoic acid

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3

InChI Key

IUGYQRQAERSCNH-FIBGUPNXSA-N

SMILES

CC(C)(C)C(=O)O

Synonyms

2,2-Dimethylpropanoic-3,3,3-d3 Acid

Origin of Product

United States

Advanced Synthetic Methodologies for Pivalic D3 Acid

Deuteration Strategies in Carboxylic Acid Synthesis

The incorporation of deuterium (B1214612) into organic molecules can be achieved through various routes, often involving deuterated starting materials or reagents. For Pivalic-d3 acid, the focus is on methods that selectively install a CD₃ group.

Hydrocarboxylation, often referred to as the Koch reaction, is a well-established method for synthesizing carboxylic acids from alkenes, carbon monoxide, and water, typically catalyzed by strong acids like hydrogen fluoride (B91410) or sulfuric acid. For the synthesis of pivalic acid, isobutene ((CH₃)₂C=CH₂) is the key alkene precursor.

While the hydrocarboxylation of isobutene with carbon monoxide and deuterium oxide (D₂O) in the presence of hydrogen fluoride (HF) has been reported to yield pivalic acid-d9 ((CD₃)₃CCOOH) solubilityofthings.com, this method results in the per-deuteration of all three methyl groups. To obtain this compound ((CD₃)(CH₃)₂CCOOH) via a hydrocarboxylation route, the use of a specifically deuterated isobutene derivative, such as 2-methylpropene-1,1,1-d3 ((CD₃)(CH₃)₂C=CH₂), would theoretically be required. However, direct literature detailing the successful hydrocarboxylation of such a precursor to yield this compound is scarce. The synthesis of deuterated isobutene derivatives, such as those prepared via Wittig reactions using deuterated reagents, has been explored for other purposes google.com, but their subsequent hydrocarboxylation to this compound remains an area with limited documented application.

Oxidative routes offer another avenue for synthesizing carboxylic acids. Literature references suggest the oxidation of deuterated pinacolone (B1678379) as a potential method for this compound synthesis solubilityofthings.comCurrent time information in Bangalore, IN.. Pinacolone, with the structure (CH₃)₃CCOCH₃, is a ketone. The direct oxidation of a ketone to a carboxylic acid typically involves carbon-carbon bond cleavage, such as through a Baeyer-Villiger oxidation, or other specific oxidative transformations.

However, detailed procedures for the synthesis of a suitable deuterated pinacolone precursor and its subsequent oxidation to specifically yield this compound ((CD₃)(CH₃)₂CCOOH) are not extensively documented in the provided search results. If a precursor like (CD₃)(CH₃)₂C-X, where X is a group amenable to oxidation to a carboxylic acid, were available, this strategy could be viable. For instance, if a deuterated tert-butyl derivative with an oxidizable side chain were synthesized, it could potentially be converted to this compound.

The Grignard carbonation reaction is a highly reliable and regioselective method for introducing a carboxyl group and is particularly well-suited for synthesizing this compound with the desired (CD₃)(CH₃)₂CCOOH structure. This strategy involves the formation of a Grignard reagent from a deuterated tert-butyl halide, followed by reaction with carbon dioxide.

The key steps in this methodology are:

Synthesis of the Deuterated Precursor: The synthesis begins with obtaining a tert-butyl precursor with a CD₃ group. A common approach involves the synthesis of tert-butyl alcohol-1,1,1-d3 ((CH₃)₂C(CD₃)OH). This can be achieved through the Grignard reaction between acetone (B3395972) (CH₃COCH₃) and methylmagnesium bromide-d3 (CD₃MgBr) nih.govlibretexts.org. Methylmagnesium bromide-d3 is prepared from deuterated methyl bromide (CD₃Br) and magnesium.

Reaction: CH₃COCH₃ + CD₃MgBr → (CH₃)₂C(OMgBr)CD₃

Workup: (CH₃)₂C(OMgBr)CD₃ + H₂O/H⁺ → (CH₃)₂C(OH)CD₃ (tert-butyl alcohol-1,1,1-d3)

Conversion to Alkyl Halide: The synthesized tert-butyl alcohol-1,1,1-d3 is then converted into the corresponding tert-butyl chloride-1,1,1-d3 ((CH₃)₂C(CD₃)Cl) via reaction with hydrogen chloride (HCl) wikipedia.orgrsc.orgorgsyn.org. This reaction proceeds via an SN1 mechanism, forming a stable tertiary carbocation intermediate.

Reaction: (CH₃)₂C(OH)CD₃ + HCl → (CH₃)₂C(Cl)CD₃ + H₂O

Grignard Reagent Formation: The tert-butyl chloride-1,1,1-d3 is reacted with magnesium metal in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, tert-butylmagnesium chloride-1,1,1-d3 ((CH₃)₂C(CD₃)MgCl) libretexts.org.

Reaction: (CH₃)₂C(Cl)CD₃ + Mg → (CH₃)₂C(MgCl)CD₃

Carbonation: The Grignard reagent is then reacted with dry ice (solid carbon dioxide, CO₂) libretexts.orgucalgary.ca. The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate intermediate.

Reaction: (CH₃)₂C(MgCl)CD₃ + CO₂ → (CH₃)₂C(COOMgCl)CD₃

Acidic Workup: Finally, acidic hydrolysis (e.g., with dilute HCl or H₂SO₄) of the magnesium carboxylate yields this compound.

Reaction: (CH₃)₂C(COOMgCl)CD₃ + H⁺ → (CH₃)₂C(COOH)CD₃ + Mg²⁺ + Cl⁻

This route ensures the deuterium atoms are precisely located on one methyl group, fulfilling the requirement for this compound.

Regioselective Deuterium Incorporation Strategies

The regioselectivity in the synthesis of this compound is paramount, ensuring that the three deuterium atoms are specifically located on one methyl group of the tert-butyl moiety.

Grignard Carbonation Route: This method offers inherent regioselectivity. The synthesis of tert-butyl alcohol-1,1,1-d3 via the reaction of acetone with CD₃MgBr precisely places the CD₃ group onto the tertiary carbon. Subsequent conversion to the halide and Grignard reagent, followed by carbonation, maintains this regiochemical integrity, resulting in the target (CD₃)(CH₃)₂CCOOH.

Hydrocarboxylation Route: If a deuterated isobutene derivative like 2-methylpropene-1,1,1-d3 were employed, the regioselectivity would be dictated by the mechanism of the hydrocarboxylation reaction itself, which typically adds a carboxyl group and a hydrogen atom across the double bond. However, as noted, specific literature for this route to this compound is limited.

Oxidative Routes: The regioselectivity in oxidative routes would depend entirely on the synthesis of the deuterated precursor. If a precursor with the CD₃ group already correctly positioned is used, the subsequent oxidation would preserve this regiochemistry.

Isotopic Purity and Enrichment Considerations in Synthesis

Achieving high isotopic purity and enrichment is critical for the reliable application of this compound in research. Stringent control over reaction conditions and purification steps is necessary to minimize protium (B1232500) (¹H) contamination and ensure the desired deuterium incorporation levels solubilityofthings.comCurrent time information in Bangalore, IN..

Analytical Techniques for Purity and Enrichment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) can detect the presence of residual protium in the deuterated methyl group, while Carbon-13 NMR (¹³C NMR) can confirm the presence of the deuterated carbon. Deuterium NMR (²H NMR) is a direct method for verifying the location and abundance of deuterium atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact mass of the deuterated molecule, thereby confirming the number of deuterium atoms incorporated. Fragmentation patterns in MS can also help elucidate the position of deuterium labeling. Isotopic enrichment is quantified by comparing the relative intensities of molecular ion peaks corresponding to different isotopic compositions.

Importance of Purity: High isotopic purity is vital for accurate kinetic isotope effect (KIE) studies, where subtle differences in reaction rates between deuterated and non-deuterated compounds provide insights into reaction mechanisms. Furthermore, when used as an internal standard in quantitative analyses (e.g., in mass spectrometry or NMR), high purity ensures accurate quantification and prevents interference from unlabeled species.

Data Tables

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a cornerstone for structural elucidation and quantitative analysis, and this compound offers distinct advantages in this domain, particularly in studies involving deuterated systems.

This compound as an Internal Standard in1H NMR and13C NMR Studies

This compound is recognized for its utility as an internal chemical shift standard in aqueous NMR experiments vulcanchem.com. Unlike deuterated solvents, which can sometimes interfere with proton detection, this compound provides a sharp singlet signal at approximately 1.08 ppm in its 1H NMR spectrum vulcanchem.comwikipedia.org. This distinct signal offers a reliable reference point that does not typically overlap with signals from many analytes, making it crucial for accurate quantitative measurements in metabolomics and protein-ligand interaction studies vulcanchem.com. The deuteration at the methyl groups means that the signals corresponding to these protons in the non-deuterated pivalic acid are absent in this compound, ensuring a clean reference peak. This characteristic is fundamental for its application in quantitative NMR (qNMR), a technique that is gaining prominence for its accuracy and precision, comparable to chromatography-based methods nih.gov.

Elucidation of Molecular Dynamics via Deuterium (2H) NMR Spectroscopy

Deuterium (2H) NMR spectroscopy is highly sensitive to molecular motion due to the quadrupolar nature of the deuterium nucleus. This compound, with its deuterium-labeled methyl group, can be employed to study the molecular dynamics of the compound itself or molecules it interacts with researchgate.netdntb.gov.ua. The analysis of deuterium NMR spectra, including line shapes and relaxation times (T1, T2), provides insights into rotational correlation times and the nature of molecular reorientations within a system researchgate.netdntb.gov.ua. Such studies are valuable for understanding the behavior of molecules under different conditions, including confinement in porous materials researchgate.net.

High-Resolution NMR Analysis of this compound and Related Compounds

High-resolution NMR techniques allow for detailed spectral analysis of this compound, providing information on its structure, isotopic purity, and chemical environment. The precise chemical shifts and coupling patterns observed in 1H and 13C NMR spectra are critical for confirming the identity and purity of the compound chemicalbook.comsigmaaldrich.com. Studies involving this compound and related deuterated compounds can involve comparing spectral parameters to understand the effects of isotopic substitution. For instance, the synthesis of this compound requires stringent control over isotopic purity to prevent protium (B1232500) contamination vulcanchem.com. High-resolution NMR is instrumental in verifying this purity and characterizing the compound for its intended analytical applications.

In-situ NMR Reaction Monitoring and Mechanistic Insights using this compound

Pivalic acid, and by extension its deuterated analog, can be used in conjunction with NMR to monitor chemical reactions in real-time acs.orgthermofisher.commagritek.comwhiterose.ac.uk. By observing spectral changes over time, researchers can determine reaction endpoints, identify intermediates and by-products, and elucidate reaction kinetics and mechanisms thermofisher.commagritek.com. For example, Pivalic acid has been used as a buffer in studies monitoring reaction progress via 1H and 13C NMR, where its presence helps maintain a stable chemical environment acs.org. The ability to perform in-situ monitoring saves time and resources by eliminating the need for sample preparation and isolation for each analytical step thermofisher.commagritek.com. Furthermore, the deuterium label in this compound can be particularly useful in tracking reaction pathways where hydrogen transfer or exchange is involved, providing deeper mechanistic insights smolecule.com.

Mass Spectrometry (MS) for Isotopic Analysis and Quantitation

Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for both identifying and quantifying analytes. The isotopic labeling of this compound makes it an ideal internal standard for these methods.

This compound as an Internal Standard in Quantitative Analytical Methods

In quantitative analysis using mass spectrometry, the use of an internal standard is crucial for compensating for variations in sample preparation, injection volume, and instrument response lipidmaps.orgscioninstruments.comsigmaaldrich.com. This compound, with its distinct mass-to-charge ratio due to the deuterium atoms, can be added to samples at a known concentration. This allows for accurate quantification of analytes by comparing the ratio of the analyte's signal to the internal standard's signal lipidmaps.orgscioninstruments.com. The deuterated form of an analyte is often the preferred internal standard because it behaves chemically and chromatographically almost identically to the analyte, thus minimizing matrix effects and improving the accuracy of the quantification scioninstruments.com. While specific applications of this compound as an internal standard in MS are not detailed in the provided search results, the general principle of using deuterated carboxylic acids as internal standards in GC-MS for fatty acid analysis is well-established lipidmaps.orgdkfz.denih.gov. This compound derivatives have also been cited as chromatographic standards for quantifying Active Pharmaceutical Ingredients (APIs) vulcanchem.com.


Compound List

  • This compound
  • Pivalic Acid
  • Dextran Sulfate Sodium (DSS)
  • tert-Butylmagnesium Chloride
  • Deuterated Methyl Iodide (CD3I)
  • 4-chloro-7-hydroxyquinazolin-6-yl pivalate (B1233124)
  • Poziotinib
  • d3-Poziotinib Hydrochloride
  • Pilocarpine
  • Poly(vinyl pivalate)
  • Isobutene
  • Carbon Monoxide
  • Deuterium Oxide (D2O)
  • Hydrogen Fluoride (B91410) (HF)
  • Pinacolone
  • Chromic Acid
  • tert-Butyl Chloride
  • Deuterated tert-Butyl Chloride
  • Deuterated Carbon Dioxide
  • Acetonitrile-d3
  • Isotopic Fingerprinting and Fragmentation Pathway Analysis in MS

    Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying chemical compounds, and the use of isotopically labeled standards like this compound significantly enhances its analytical power. The presence of deuterium atoms alters the mass-to-charge ratio (m/z) of the molecule and its fragments, providing a distinct "isotopic fingerprint" thermofisher.comisodetect.de. This fingerprint is critical for distinguishing between naturally occurring pivalic acid and the deuterated analogue, enabling accurate quantification, especially when this compound serves as an internal standard medchemexpress.com.

    Fragmentation pathway analysis in MS involves breaking down a molecule into smaller ions, which then generate characteristic fragment patterns. For carboxylic acids, common fragmentation pathways under electron ionization (EI) include the loss of the hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45) from the molecular ion libretexts.orgmiamioh.edu. In the case of pivalic acid, the tert-butyl group can also undergo fragmentation. When pivalic acid is deuterated at the methyl groups (this compound), these fragmentation pathways will be shifted by +3 atomic mass units (amu) due to the mass of the deuterium atoms. This predictable mass shift is vital for confirming the identity of fragments and understanding reaction mechanisms or metabolic pathways where pivalic acid is involved core.ac.ukdea.gov.

    Table 1: Expected Major Mass Spectrometric Fragments for this compound

    Ion TypeFormula/DescriptionExpected m/z (this compound)Notes
    Molecular Ion (M⁺•)(CD₃)₃CCOOH⁺•105Molar mass of pivalic acid (C₅H₁₀O₂) is 102.13 g/mol . This compound (C₅H₇D₃O₂) has a molar mass of 105.15 g/mol .
    Loss of OH(CD₃)₃CCO⁺101Shifted by +3 amu from the non-deuterated analogue (M-17).
    Loss of COOH(CD₃)₃C⁺57The tert-butyl cation, shifted by +3 amu from its deuterated form.
    Loss of CO(CD₃)₃COH⁺•77Fragment formed by loss of CO from the molecular ion.
    Loss of H₂O(CD₃)₃C-C=O⁺87Common fragmentation for carboxylic acids.
    tert-butyl cation(CD₃)₃C⁺57A stable fragment, shifted by +3 amu.

    Note: Fragment ion masses are nominal. Actual m/z values may vary slightly based on exact isotopic composition and instrument calibration.

    Applications in High-Resolution Mass Spectrometry for Tracing

    High-resolution mass spectrometry (HRMS) offers unparalleled accuracy in mass measurements, allowing for the precise determination of elemental compositions and the differentiation of compounds with very similar nominal masses mdpi.comnih.gov. This capability is particularly advantageous when using isotopically labeled compounds for tracing purposes. This compound, with its precisely defined mass shift, can be unequivocally identified and quantified even at trace levels in complex matrices such as environmental samples, biological fluids, or food products mdpi.compnnl.gov.

    HRMS, including techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers, can resolve isotopologues, which are molecules containing the same elements but differing in isotopic composition mdpi.comresearchgate.net. This allows researchers to track the metabolic fate of this compound in biological systems, identify its transformation products in environmental degradation studies, or confirm its presence as a tracer in complex mixtures mdpi.compnnl.govresearchgate.net. The high mass accuracy provided by HRMS ensures that the detected ions correspond to the expected elemental formula of this compound or its fragments, thereby increasing the confidence in identification and reducing the likelihood of false positives mdpi.comnih.gov. This makes it an ideal tool for applications requiring sensitive and specific detection, such as in environmental forensics or the study of xenobiotic metabolism.

    Vibrational Spectroscopy Studies

    Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides insights into the molecular structure, bonding, and dynamics of compounds by analyzing their vibrational modes.

    Infrared (FTIR) Spectroscopic Characterization of this compound and its Complexes

    Infrared (IR) spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. The resulting spectrum serves as a molecular fingerprint, with characteristic absorption bands corresponding to specific functional groups and bond vibrations researchgate.netnotulaebotanicae.romdpi.com. Pivalic acid, like other carboxylic acids, exhibits characteristic bands, notably the strong carbonyl (C=O) stretching vibration typically found around 1700-1725 cm⁻¹ and a broad O-H stretching band in the region of 2500-3500 cm⁻¹ due to hydrogen bonding libretexts.orgcdnsciencepub.comchemicalbook.com.

    For this compound, the deuteration of the methyl groups on the tert-butyl moiety does not directly affect the O-H stretching vibration. However, if the O-H proton were exchanged with deuterium, the O-D stretching band would appear at a lower frequency, typically between 2200-2700 cm⁻¹ core.ac.ukcdnsciencepub.com. While specific FTIR data for this compound is not extensively detailed in the provided search results, studies on pivalic acid and other deuterated carboxylic acids indicate that the C=O stretching frequency remains a prominent feature, and the C-H stretching vibrations of the tert-butyl group (now CD₃) would also be present, albeit at slightly different frequencies due to the isotopic substitution aip.orgresearchgate.netscience.gov. FTIR has also been employed to characterize metal complexes of pivalic acid, confirming the coordination of the carboxylate group through shifts in characteristic vibrational bands researchgate.net.

    Table 2: Expected FTIR Characteristic Absorption Bands for this compound

    Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
    O-H StretchCarboxylic Acid~2500-3300 (broad)Hydrogen-bonded O-H stretch; deuteration of methyl groups does not directly affect this.
    C=O StretchCarboxylic Acid~1700-1725Strong absorption band; relatively insensitive to methyl group deuteration.
    C-H/C-D StretchMethyl Groups~2900-3000 (for C-H)For this compound, these would be C-D stretches, typically appearing at lower wavenumbers than C-H stretches, and potentially weaker.
    C-O StretchCarboxylic Acid~1200-1300Often coupled with O-H bending.
    C-C Stretch (tert-butyl)Alkyl~1100-1250Characteristic for the bulky tert-butyl group.

    Note: Specific peak positions can vary based on the physical state (solid, liquid, gas) and the presence of hydrogen bonding or complexation.

    Raman Spectroscopic Investigations into Molecular Vibrations and Dynamics

    Raman spectroscopy complements FTIR by providing information on molecular vibrations through inelastic scattering of light. It is particularly sensitive to changes in polarizability during vibration and can offer a unique spectral fingerprint for compound identification and structural analysis science.govscienceedge.com. Studies on pivalic acid have utilized Raman spectroscopy to investigate its dimeric structures and molecular dynamics in different phases aip.orgscience.govresearchgate.netacs.org.

    The C=O stretching vibration is also a prominent feature in Raman spectra of carboxylic acids, often appearing in a similar region to FTIR (~1700 cm⁻¹). The O-H stretching vibration is also observed, and its behavior in dimers and condensed phases can provide insights into hydrogen bonding and intermolecular interactions aip.orgresearchgate.netacs.org. For this compound, Raman spectroscopy would similarly reveal the C=O stretch and the C-D stretching vibrations of the deuterated methyl groups. The technique is valuable for studying the reorientational dynamics of molecules, as demonstrated in studies of pivalic acid's liquid and plastic phases science.gov. Deuteration can subtly influence these dynamics and spectral features due to kinetic isotope effects ckisotopes.com.

    Table 3: Expected Raman Characteristic Scattering Peaks for this compound

    Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
    C=O StretchCarboxylic Acid~1700-1725Typically a strong Raman band.
    O-H StretchCarboxylic Acid~2500-3300 (broad)Hydrogen-bonded O-H stretch; deuteration of methyl groups does not directly affect this.
    C-H/C-D StretchMethyl Groups~2900-3000 (for C-H)For this compound, these would be C-D stretches, typically appearing at lower wavenumbers than C-H stretches.
    C-O StretchCarboxylic Acid~1200-1300
    C-C Stretch (tert-butyl)Alkyl~1100-1250Characteristic for the bulky tert-butyl group.
    O-H BendingCarboxylic Acid~1400-1450Coupled with C-O stretch.

    Note: Raman peak positions are influenced by molecular environment and interactions. Deuteration can cause shifts in vibrational frequencies.

    Compound List

    this compound

    Pivalic Acid

    Benzoic Acid

    Formic Acid

    Acetic Acid

    Propionic Acid

    TFA (Trifluoroacetic Acid)

    Salicylic Acid

    Flumethasone Pivalate

    Mechanistic Elucidation and Kinetic Isotope Effect Studies Involving Pivalic D3 Acid

    Quantitative Analysis of Kinetic Isotope Effects (KIE)

    Isotopic Label Loss and Exchange Reactions in KIE Studies

    In the realm of kinetic isotope effect (KIE) studies, the precise retention of isotopic labels is paramount for accurate mechanistic interpretation. Deuterium (B1214612), being a key isotope for KIE investigations, can be susceptible to loss or exchange with protium (B1232500) (¹H) present in the reaction environment, such as solvents or other reactants. This phenomenon, often referred to as isotopic scrambling or label loss, can significantly complicate the determination of intrinsic KIE values and, consequently, the elucidation of reaction mechanisms. For compounds like Pivalic-d3 Acid, where deuterium atoms are incorporated into the methyl groups, understanding and accounting for potential label loss is crucial.

    Mechanisms of Deuterium Exchange and Label Loss

    Deuterium atoms in this compound can be lost or exchanged through several mechanisms. A primary route involves reversible C-H/C-D bond cleavage, particularly if these bonds are adjacent to reactive centers or are polarized by adjacent functional groups. In the presence of protic solvents (like water or alcohols) or acidic/basic catalysts, the deuterated methyl groups can undergo deprotonation/reprotonation or exchange reactions. For instance, if a reaction mechanism involves a reversible deprotonation step adjacent to the deuterated methyl group, or if the C-D bond itself becomes labile under reaction conditions, exchange with protium from the solvent can occur psgcas.ac.inresearchgate.net.

    Furthermore, in complex multi-step reactions, intermediates may be formed that allow for the reversible cleavage and reformation of C-H/C-D bonds. This can lead to "scrambling" of the deuterium label, where deuterium atoms are redistributed, potentially leading to a loss of isotopic enrichment at the intended site or even incorporation of protium into other parts of the molecule snnu.edu.cnrsc.orgrsc.org. Such scrambling can result in a mixture of isotopologues, making the interpretation of KIE data challenging, as the observed rate will reflect a weighted average of reactions involving different isotopic compositions wikipedia.orgnih.gov.

    Impact on this compound in KIE Studies

    When this compound is employed in KIE studies, the deuterated methyl groups are typically targeted for their potential involvement in bond-breaking or bond-forming steps that might be rate-determining. If label loss occurs, the concentration of the fully deuterated this compound decreases, while the concentration of partially or fully protium-substituted species increases. This dilution of the isotopic label means that the measured KIE (kH/kD) will be closer to unity than the intrinsic KIE, as the reaction rate will be influenced by both deuterated and protium-containing molecules psgcas.ac.in. For example, a significant primary KIE, indicative of C-D bond cleavage in the rate-determining step, could be masked by label loss, leading to an underestimation of the true KIE.

    Experimental Detection and Quantification

    The presence and extent of isotopic label loss are typically assessed using spectroscopic techniques, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the ¹H NMR spectrum, the appearance of signals corresponding to protium in the positions originally occupied by deuterium can be observed. Similarly, ²H NMR can directly monitor the signal intensity of deuterium at specific sites. Quantitative NMR analysis allows for the determination of the percentage of label loss or scrambling by comparing the integrated intensities of signals from the deuterated species versus protium-substituted species nih.gov. Mass spectrometry can also be employed to analyze the isotopic composition of the molecule.

    Consequences for KIE Interpretation

    The accurate determination of KIEs is fundamental to understanding reaction mechanisms, particularly in identifying the rate-determining step and the nature of bond cleavage or formation within the transition state psgcas.ac.inwikipedia.orgvulcanchem.com. When label loss occurs, the observed KIE is artificially lowered. For instance, if the intrinsic primary KIE for a C-D bond cleavage is expected to be around 5-10, but significant label loss occurs, the observed KIE might be reduced to 2-3 or even lower, potentially leading to incorrect mechanistic assignments. Therefore, researchers must either conduct experiments under conditions that minimize label exchange or employ methods to correct for the observed label loss when calculating the intrinsic KIE.

    Data Table: Impact of Isotopic Label Loss on Observed KIE

    The following table illustrates how varying degrees of isotopic label loss can affect the observed Kinetic Isotope Effect (KIE). A hypothetical intrinsic KIE (kH/kD) of 5.0 is assumed, representing a significant primary KIE. The "Observed KIE" is calculated based on the assumption that the reaction rate reflects a mixture of the fully deuterated species and protium-substituted species due to label loss.

    Percentage of this compound Remaining (No Label Loss)Percentage of Protium-Substituted Species (Due to Label Loss)Effective kH/kD (Observed KIE)Interpretation
    100%0%5.0Intrinsic KIE; indicates C-D bond cleavage is rate-determining.
    90%10%~4.5Reduced KIE; suggests some label loss or partial involvement of protium.
    75%25%~3.75Further reduction in KIE; significant label loss impacting rate.
    50%50%~2.5Substantial label loss; KIE approaches that of a protium-substituted species.
    25%75%~1.25Severe label loss; observed KIE is close to 1.0, masking primary KIE.

    Note: The "Effective kH/kD (Observed KIE)" is a simplified representation and assumes a linear relationship between the proportion of deuterated species and the observed rate, which is generally true for primary KIEs.

    Applications of Pivalic D3 Acid in Advanced Organic Synthesis and Catalysis

    Pivalic-d3 Acid as a Deuterated Building Block for Complex Molecules

    Deuterium (B1214612) labeling is a critical tool in modern chemistry, offering enhanced stability, altered metabolic pathways, and improved analytical detectability for complex molecules. This compound serves as a valuable precursor or component in introducing deuterium into target structures.

    The strategic incorporation of deuterium into pharmaceutical compounds can lead to significant improvements in their pharmacokinetic and pharmacodynamic properties. Deuterated drugs may exhibit enhanced metabolic stability, leading to a reduced rate of degradation and potentially fewer side effects or drug interactions vulcanchem.comeurisotop.com. Furthermore, deuterium labeling can improve oral bioavailability and increase the half-life of a drug, possibly reducing the required dosage frequency eurisotop.com. This compound, or its derivatives, can be employed in the synthesis of deuterated intermediates that are subsequently incorporated into larger pharmaceutical molecules isotope.com. This approach allows for precise control over the location of the deuterium label, which is crucial for studying metabolic pathways and elucidating drug mechanisms of action vulcanchem.com.

    Beyond pharmaceuticals, this compound is instrumental in the synthesis of deuterated analogs of various bioactive compounds. These labeled analogs are essential for detailed mechanistic studies, allowing researchers to trace biochemical pathways, investigate enzyme kinetics, and understand the precise role of specific molecular fragments vulcanchem.comsmolecule.com. The ability to precisely place deuterium atoms enables the study of kinetic isotope effects (KIE), which can reveal rate-determining steps in complex reaction sequences vulcanchem.com. For instance, the synthesis of side-chain specifically deuterated compounds, often required for analytical standards in food or biological fluid analysis, can benefit from the use of deuterated building blocks like pivalic acid derivatives researchgate.net.

    Catalytic Applications Involving this compound

    While primarily recognized for its role in isotopic labeling, this compound, or its deprotonated form (pivalate), also plays a significant role as an additive or co-catalyst in various transition metal-catalyzed reactions. Its presence can profoundly influence reaction efficiency, selectivity, and mechanistic pathways.

    Pivalic acid and its derivatives are frequently employed as co-catalysts or additives in a wide array of transition metal-catalyzed reactions. In palladium catalysis, pivalic acid has been shown to be essential for the direct arylation of arenes, acting as a proton shuttle and facilitating C-H bond activation rsc.orgresearchgate.netrsc.orgrsc.org. For example, in the palladium-catalyzed C(sp²)–H arylation of ethoxybenzene, the addition of pivalic acid significantly improved the reaction yield and meta-selectivity compared to reactions conducted without it rsc.orgrsc.org. It also serves as a co-catalyst in palladium-catalyzed oxidative biaryl synthesis, enhancing reproducibility and scope acs.org.

    Rhodium catalysis also benefits from the presence of pivalic acid. It has been utilized to promote Rh(III)-catalyzed C-H functionalization reactions, such as the addition of alkenyl C-H bonds to aldehydes nih.gov and the arylation of 2-arylpyridine derivatives with arylsilanes, where it was found to be key for achieving high yields in short reaction times sci-hub.se.

    In nickel catalysis, pivalic anhydride (B1165640) can act as an activator in reactions like the α-hydroxytrifluoroethylation of carboxylic acids beilstein-journals.org. Furthermore, nickel-catalyzed cross-coupling reactions involving benzylic pivalates have demonstrated stereospecific formation of diarylalkanes and triarylmethanes nih.gov.

    Pivalic acid and its derivatives can also play a role in facilitating decarboxylative coupling reactions, a powerful strategy for C-C and C-heteroatom bond formation that extrudes carbon dioxide as a benign byproduct ruhr-uni-bochum.dewikipedia.orgillinois.edu. Pivalic acid has been employed as an additive to enhance product formation in decarboxylative azide–alkyne cycloaddition reactions catalyzed by copper and palladium d-nb.infobeilstein-journals.org. In photoredox-catalyzed decarboxylative radical cyclizations, pivalic acid can be utilized, and specific derivatives like 3-hydroxypivalic acid have enabled the formation of diastereomerically pure lactones ua.es. Furthermore, palladium-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids with aryl tosylates have been developed, showcasing the utility of carboxylic acid derivatives in these transformations acs.org.

    Table 1: this compound in Transition Metal Catalysis (Palladium)

    Reaction TypeMetal CatalystAdditive/Co-catalystSubstrates/TransformationConditionsYieldSelectivityCitation
    C(sp²)-H ArylationPd(CH₃CN)₂Cl₂Pivalic acid (PivOH, 0.3 equiv.), K₂CO₃Ethoxybenzene + Aryl Iodide120 °C, 18 h79%68% meta-selectivity rsc.orgrsc.org
    C-H FunctionalizationPd(OAc)₂PCy₃, Pivalic acidBenzene arylationUnspecifiedLowUnspecified researchgate.net
    Oxidative Biaryl SynthesisPd catalystPivalic acid (solvent/additive)DiarylaminesAir oxidantHigher yields, reproducibilityUnspecified acs.org
    Direct ArylationPd catalystPivalic acidAzolesUnspecifiedGoodUnspecified researchgate.net

    Table 2: this compound in Transition Metal Catalysis (Rhodium & Nickel)

    Reaction TypeMetal CatalystAdditive/Co-catalystSubstrates/TransformationConditionsYieldSelectivityCitation
    C-H Functionalization[CpRhCl₂]₂Pivalic acidAlkenyl C-H + AldehydesUnspecifiedPromoted reactivityUnspecified nih.gov
    C-H Functionalization[CpRhCl₂]₂AgF, Pivalic acid (20 mol%)2-Arylpyridines + ArylsilanesToluene, 80 °C, 3 h81% (total)Moderate sci-hub.se
    α-HydroxytrifluoroethylationNi catalystPivalic anhydrideCarboxylic AcidsUnspecified74%Unspecified beilstein-journals.org
    Cross-couplingNi(cod)₂NaOMeBenzylic pivalates + ArylboroxinesUnspecifiedGood to excellentHigh ee's nih.gov

    Table 3: Pivalic Acid Derivatives in Decarboxylative Coupling Reactions

    Reaction TypeCatalyst SystemAdditive/ReagentSubstrates/TransformationConditionsYieldCitation
    Decarboxylative Azide–Alkyne CycloadditionCu(OAc)₂/NaAsc, Pd(OAc)₂Pivalic acidAlkynyl carboxylic acid + AzideReflux 120 °C35% d-nb.infobeilstein-journals.org
    Photoredox Decarboxylative Radical Cyclization[Acr-Mes]ClO₄Pivalic acidCarboxylic Acid + Michael AcceptorVisible light, RTModerate to good ua.es
    Decarboxylative CouplingPd(PPh₃)₂Cl₂, CyPF-tBuCs₂CO₃Phenylpropiolic acid + Phenyl tosylateDMF, 130 °C74% acs.org

    Compound List:

    this compound (2,2-dimethylpropanoic acid-d3)

    Pivalic acid (2,2-dimethylpropanoic acid)

    Pivaloyl group

    Isobutene

    Carbon monoxide

    Water

    Deuterated Pinacolone (B1678379)

    Chromic acid

    Deuterated tert-butyl chloride

    Grignard reagent

    Isoxazolone

    Benzohydroxamic acid

    ZnCl₂

    Pd(OAc)₂

    PCy₃

    AgOPiv

    Pd(CH₃CN)₂Cl₂

    Diimine ligand

    Aryl iodide

    Ethoxybenzene

    [Cp*Rh(CH₃CN)₃][SbF₆]₂

    Aldehydes

    Alkenyl C-H bonds

    Arylsilanes

    AgF

    Toluene

    Ni catalyst

    Pivalic anhydride

    Benzylic pivalates

    Arylboroxines

    Ni(cod)₂

    NaOMe

    Diarylalkanes

    Triarylmethanes

    Azide derivatives

    Michael acceptors

    Phenylpropiolic acid

    Phenyl tosylate

    DMF

    CyPF-tBu ligand

    Cs₂CO₃

    Aryl halides

    Aryl triflates

    Copper catalyst

    Aryl alkynes

    Aryl ketones

    Aryl esters

    Computational and Theoretical Investigations of Pivalic D3 Acid Systems

    Density Functional Theory (DFT) Studies on Reaction Mechanisms

    Density Functional Theory (DFT) is a primary computational tool used to model the electronic structure of molecules and predict reaction mechanisms. For Pivalic-d3 acid, DFT has been instrumental in elucidating its role in catalytic processes and chemical transformations.

    DFT studies have explored the involvement of pivalic acid, and by extension its deuterated forms like this compound, in catalytic cycles, particularly those involving C-H activation. These investigations aim to map out the detailed steps of catalytic reactions where pivalic acid might act as a co-catalyst or a directing group. By modeling these systems, researchers can identify the specific interactions and transformations that lead to the activation of C-H bonds. For instance, in palladium-catalyzed reactions, pivalic acid has been observed to function as a co-catalyst, and the deuterated variant allows for the tracking of specific hydrogen atoms throughout the catalytic cycle, which is invaluable for mechanistic investigations and catalyst optimization vulcanchem.com.

    A key application of DFT in studying this compound involves the identification and characterization of transition states and their associated energetic profiles. These calculations provide critical information about the energy barriers that govern reaction rates and determine the feasibility of specific reaction pathways. For example, DFT-D3 calculations have been used to determine the intrinsic activation energy for the dehydroxylation of pivalic acid, finding it to be 33 kJ mol⁻¹ vulcanchem.com. Such studies help in understanding the energetic landscape of reactions involving this compound, offering insights into how isotopic substitution might influence these energy barriers.

    Quantum Chemical Calculations

    Beyond DFT, broader quantum chemical calculations are employed to analyze various molecular properties influenced by the deuteration of pivalic acid.

    Quantum chemical calculations allow for a detailed examination of how the substitution of hydrogen with deuterium (B1214612) in this compound affects its electronic and steric characteristics. Deuteration can subtly alter electron distribution, bond strengths, and molecular geometry. Theoretical analysis helps quantify these changes, providing a basis for understanding how isotopic substitution impacts the compound's reactivity and interactions with other molecules or catalytic centers. Kinetic Isotope Effect (KIE) studies, which compare reaction rates between deuterated and non-deuterated compounds, are a direct application of these principles, helping to identify rate-determining steps in complex reaction pathways vulcanchem.com.

    Quantum chemical methods are also used to predict spectroscopic parameters for deuterated species like this compound. These predictions are essential for comparing theoretical models with experimental spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating vibrational frequencies or chemical shifts for deuterated analogues, researchers can confirm the presence and location of deuterium atoms and gain further insights into molecular structure and bonding.

    Data Tables

    Table 1: DFT-Calculated Activation Energy for Dehydroxylation of Pivalic Acid

    CompoundProcessComputational MethodIntrinsic Activation Energy (kJ mol⁻¹)Reference
    Pivalic AcidDehydroxylationDFT-D333 vulcanchem.com
    Acetic AcidDehydroxylationDFT-D337 vulcanchem.com

    Table 2: Potential Catalytic Role of Pivalic Acid Analogues

    CompoundRole in CatalysisBenefit of Deuteration
    Pivalic AcidCo-catalyst in Palladium-Catalyzed C-H ActivationAllows tracking of specific hydrogen atoms in catalytic cycles
    This compoundPotential Co-catalystFacilitates mechanistic investigations and catalyst optimization

    Future Perspectives and Emerging Research Avenues

    Development of Novel Deuterium (B1214612) Labeling Methodologies for Pivalic-d3 Acid

    The synthesis of this compound and other deuterated molecules is crucial for their application in research. wikipedia.orgmusechem.com While traditional methods exist, ongoing research focuses on developing more efficient, selective, and scalable deuterium labeling techniques.

    One promising approach involves the direct, late-stage C-H deuteration of pivalic acid. acs.orgchemrxiv.org This strategy avoids the need for de novo synthesis from deuterated starting materials. Catalytic systems based on transition metals like palladium, platinum, and rhodium are being explored for their ability to activate C-H bonds and facilitate hydrogen-deuterium exchange. nih.gov For instance, palladium-on-carbon (Pd/C) has been shown to catalyze the deuteration of benzylic positions and even inactive C-H bonds in the presence of heavy water (D₂O). nih.gov The development of novel ligands can further enhance the efficiency and selectivity of these catalytic systems. chemrxiv.orgresearchgate.net

    Another emerging methodology is decarboxylative deuteration, which offers a regioselective way to introduce deuterium. nih.gov This method involves the replacement of a carboxylic acid group with a deuterium atom, providing a predictable and controlled labeling pattern. nih.gov Research in this area aims to develop milder reaction conditions and broader substrate scopes. nih.gov

    The table below summarizes some emerging deuterium labeling methodologies applicable to the synthesis of this compound.

    MethodologyCatalyst/ReagentDeuterium SourceKey Features
    C-H Activation Palladium, Platinum, Rhodium, Silver ComplexesD₂O, CD₃ODDirect deuteration of C-H bonds; site-selectivity can be challenging. acs.orgnih.govnih.gov
    Hydrogen Isotope Exchange (HIE) Ligand-modified catalystsD₂OReversible exchange of hydrogen for deuterium; can achieve high levels of incorporation. chemrxiv.orgresearchgate.netacs.org
    Decarboxylative Deuteration Photoredox and HAT catalysisD₂OPrecise replacement of a carboxyl group with deuterium; excellent D-incorporation. nih.gov

    Integration of this compound in Advanced Analytical Platforms

    The nearly identical chemical properties of this compound to its non-deuterated counterpart, combined with its distinct mass, make it an ideal internal standard for mass spectrometry (MS) based analytical techniques. szabo-scandic.com In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), isotopically labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices. lumiprobe.comcerilliant.com Pivalic acid itself can be an interference in the analysis of certain short-chain fatty acids, making the use of this compound as an internal standard essential for overcoming this challenge and ensuring accurate results. google.com

    In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, this compound can serve as a useful reference standard. wikipedia.org While tetramethylsilane (B1202638) (TMS) and 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) are common standards, their signals can sometimes interfere with analyte peaks. illinois.edu The single, sharp resonance of the six equivalent deuterium atoms in this compound in ¹H NMR (due to the absence of the methyl protons) and its distinct chemical shift in ²H NMR make it a valuable alternative in certain applications.

    The integration of this compound in these advanced analytical platforms is expected to improve the accuracy and reliability of quantitative studies and mechanistic investigations.

    Exploration of this compound in Emerging Catalytic Systems

    Pivalic acid and its derivatives are known to play a significant role as co-catalysts or additives in various transition metal-catalyzed reactions, particularly in palladium-catalyzed C-H functionalization. researchgate.netnih.govresearchgate.net The pivalate (B1233124) anion is believed to participate in the C-H bond cleavage step, acting as a proton shuttle. nih.govresearchgate.net

    The use of this compound in these catalytic systems offers a powerful tool for elucidating reaction mechanisms through the study of the kinetic isotope effect (KIE). nih.govwikipedia.org By comparing the reaction rates with Pivalic acid and this compound, researchers can determine whether the C-H bond cleavage involving the pivalate is a rate-determining step. chemrxiv.org A significant KIE would provide strong evidence for the involvement of the pivalate in the crucial C-H activation step. wikipedia.org

    Furthermore, deuterated ligands and additives can influence the selectivity and efficiency of catalytic reactions. chemrxiv.orgresearchgate.net The exploration of this compound in emerging catalytic systems, such as those for sustainable chemical synthesis, could lead to the development of more efficient and selective catalysts. rsc.org

    Advanced Computational Approaches for Deuterated Compound Design and Reactivity Prediction

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the properties and reactivity of molecules, including isotopically labeled compounds. mdpi.comresearchgate.net These methods allow for the prediction of various parameters, such as molecular geometries, vibrational frequencies, and NMR chemical shifts. aip.orgacs.org

    For this compound, DFT calculations can be employed to:

    Predict Kinetic Isotope Effects (KIEs): Computational models can quantitatively predict the KIE for reactions involving this compound, providing insights into reaction mechanisms. protheragen.aicdnsciencepub.com

    Design Novel Deuterated Compounds: By simulating the properties of different isotopologues, computational methods can guide the design of new deuterated compounds with desired characteristics. protheragen.ai

    The synergy between advanced computational approaches and experimental studies is expected to accelerate the design and application of deuterated compounds like this compound in various scientific fields.

    The table below highlights some applications of computational approaches in the study of deuterated compounds.

    Computational MethodApplicationPredicted Parameters
    Density Functional Theory (DFT) Structural analysis, KIE predictionGeometries, vibrational frequencies, NMR shieldings, reaction energies. mdpi.comresearchgate.netacs.org
    Ab initio methods High-accuracy calculationsElectronic structure, hyperfine coupling constants. acs.org
    Molecular Dynamics (MD) Simulation of molecular motionConformational changes, solvent effects. ucl.ac.uk
    Quantum Mechanics/Molecular Mechanics (QM/MM) Study of large systems (e.g., enzymes)Reaction mechanisms in biological systems.

    Q & A

    Basic Research Questions

    Q. How can researchers synthesize Pivalic-d3 Acid with high isotopic purity, and what challenges arise during deuterium incorporation?

    • Methodological Answer : Synthesis typically involves substituting hydrogen atoms in pivalic acid with deuterium via acid-catalyzed exchange reactions using deuterated reagents (e.g., D₂O or DCl). Key steps include:

    • Reaction Optimization : Adjusting temperature, reaction time, and catalyst concentration to maximize deuterium incorporation .
    • Purification : Employing techniques like preparative HPLC or recrystallization to isolate isotopically pure product.
    • Validation : Confirming isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protio impurities in the -CD₃ group .
      • Common Challenges : Incomplete deuteration due to steric hindrance from the bulky tert-butyl group; side reactions under prolonged acidic conditions.

    Q. Which analytical techniques are most reliable for characterizing deuterium labeling in this compound, and how should data be interpreted?

    • Methodological Answer :

    • NMR Spectroscopy : The singlet peak for the -CD₃ group in ¹H NMR (absence of protio signals) and ²H NMR (quantitative deuterium detection) are critical. Chemical shifts should align with computational predictions for deuterated analogs .
    • Mass Spectrometry : High-resolution MS (HRMS) should show a mass increase of +3 Da compared to non-deuterated pivalic acid, with isotopic purity calculated from peak intensity ratios .
    • Infrared Spectroscopy : C-D stretching vibrations (~2000–2200 cm⁻¹) confirm deuteration, though overlapping signals may require deconvolution .

    Advanced Research Questions

    Q. How do kinetic isotope effects (KIEs) involving this compound influence reaction mechanisms in organic synthesis?

    • Methodological Answer :

    • Experimental Design : Compare reaction rates of deuterated vs. non-deuterated pivalic acid in model reactions (e.g., esterification or decarboxylation). Use Arrhenius plots to quantify activation energy differences .
    • Data Interpretation : A primary KIE (k_H/k_D > 1) suggests bond cleavage at the deuterated site is rate-limiting. Secondary KIEs require isotopic substitution at non-reactive positions to probe transition-state geometry .
    • Contradiction Resolution : Conflicting KIE data may arise from solvent effects or competing pathways. Replicate experiments under varied conditions (e.g., solvent polarity, temperature) and apply multivariate statistical analysis .

    Q. What strategies can resolve discrepancies in stability studies of this compound under thermal or oxidative conditions?

    • Methodological Answer :

    • Controlled Stability Testing : Conduct thermogravimetric analysis (TGA) and accelerated aging studies, comparing deuterated and non-deuterated analogs. Monitor decomposition products via GC-MS .
    • Isotopic Tracer Studies : Introduce ¹³C-labeled counterparts to distinguish between degradation pathways (e.g., radical vs. ionic mechanisms).
    • Statistical Validation : Use ANOVA or regression models to assess significance of stability differences, ensuring sample sizes meet power analysis requirements .

    Methodological & Ethical Considerations

    Q. How can researchers ensure reproducibility when using this compound in multi-laboratory studies?

    • Methodological Answer :

    • Protocol Standardization : Document reaction conditions (e.g., reagent ratios, humidity control) and share raw spectral data (NMR, MS) in open-access repositories .
    • Interlaboratory Calibration : Use certified reference materials (CRMs) for instrument calibration and cross-validate results with collaborative trials .
      • Ethical Compliance : Adhere to laboratory safety guidelines for handling deuterated compounds, including waste disposal protocols and hazard communication (refer to safety data sheets for analogous compounds, e.g., ).

    Q. What frameworks are recommended for formulating hypothesis-driven research questions involving isotopic analogs like this compound?

    • Methodological Answer :

    • PICO Framework : Define P opulation (e.g., reaction systems), I ntervention (deuteration), C omparison (non-deuterated controls), and O utcomes (reaction rates, stability metrics) .
    • FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (mechanistic insights), N ovel (understudied KIEs), E thical (safe handling), and R elevant (applications in drug design or materials science) .

    Data Presentation & Peer Review

    Q. How should researchers present isotopic purity data for this compound in manuscripts to meet journal standards?

    • Methodological Answer :

    • Tables : Include columns for isotopic enrichment (%), detection method (e.g., HRMS), and batch-to-batch variability. Example:
    Batch% Deuterium Incorporation (HRMS)NMR Peak Integral Ratio (-CD₃)
    198.5 ± 0.30.99
    297.8 ± 0.50.98
    • Supplementary Materials : Provide raw spectral files and chromatograms for peer review .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.